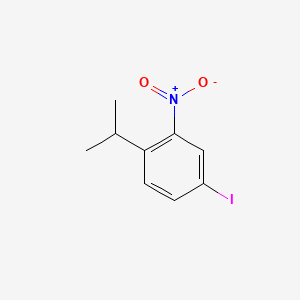

4-Iodo-1-isopropyl-2-nitrobenzene

Description

Context within Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are a class of organic molecules that are widely used as intermediates in the synthesis of a variety of industrial products, including dyes, polymers, and pharmaceuticals. The presence of both a halogen and a nitro group on the aromatic ring imparts unique reactivity to these compounds. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution, while the halogen atom can participate in various coupling reactions.

4-Iodo-1-isopropyl-2-nitrobenzene is a specific example within this class, and its chemistry is influenced by the particular combination of its substituents. The iodine atom, being the least electronegative of the common halogens, has a weaker inductive electron-withdrawing effect compared to chlorine or bromine. This, coupled with the presence of the bulky isopropyl group, sets it apart from other, more commonly studied halogenated nitroaromatics.

Structural Features and Electronic Influences of Substituents

The reactivity and properties of this compound are a direct consequence of the electronic and steric effects of its three substituents on the benzene (B151609) ring.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and the resonance effect, which delocalizes electron density from the ring into the nitro group. This significantly deactivates the aromatic ring towards electrophilic attack.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an electron-donating group through the inductive effect, pushing electron density into the ring and thus activating it towards electrophilic substitution. However, its most significant contribution is its steric bulk. The large size of the isopropyl group can hinder reactions at the adjacent ortho positions, influencing the regioselectivity of chemical transformations.

The combination of these effects in this compound results in a complex electronic environment on the aromatic ring, which can be strategically exploited in organic synthesis.

Overview of Research Trajectories

Research involving this compound and its isomers is primarily focused on their utility as intermediates in the synthesis of more complex molecules. A key synthetic route to the related isomer, 2-Iodo-1-isopropyl-4-nitrobenzene (B15241044), involves the iodination of cumene (B47948) (isopropylbenzene) followed by nitration. This two-step process highlights a common strategy for introducing these specific functional groups onto an aromatic ring.

Further research directions could involve exploring the reactivity of the C-I bond in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds. The nitro group can also be readily reduced to an amino group, opening up another avenue for functionalization and the synthesis of a variety of substituted anilines, which are important precursors in medicinal chemistry. The specific substitution pattern of this compound makes it a target for studies aimed at understanding the interplay of steric and electronic effects in directing the outcome of organic reactions.

Detailed Research Findings

While specific, in-depth research articles solely focused on this compound are not abundant in the public domain, information can be gleaned from supplier data and studies on closely related compounds.

Synthesis: A plausible synthetic pathway for the isomeric compound, 2-Iodo-1-isopropyl-4-nitrobenzene, involves a two-step sequence starting from cumene.

Iodination of Cumene: Cumene is treated with an iodinating agent to introduce the iodine atom onto the aromatic ring.

Nitration: The resulting iodocumene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

It is important to note that the nitration of substituted benzenes can lead to a mixture of ortho, meta, and para isomers, and the specific reaction conditions would need to be optimized to favor the desired product.

Spectroscopic Data: Detailed spectroscopic data for this compound is not readily available in published literature. However, data for the related isomer, 2-Iodo-1-isopropyl-4-nitrobenzene, has been reported in supplementary data from a research publication. amazonaws.com This data can provide an approximation of the expected spectral characteristics.

| Spectroscopic Data for 2-Iodo-1-isopropyl-4-nitrobenzene | |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.33 (s, 3H), 4.04 (s, ...). amazonaws.com |

Note: The provided ¹H NMR data is incomplete in the source.

For the parent compound without the isopropyl group, 1-iodo-2-nitrobenzene, more complete spectroscopic data is available and can serve as a reference.

| Spectroscopic Data for 1-Iodo-2-nitrobenzene | |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.18-7.24 (m, 1H), 7.42-7.48 (m, 1H), 7.84 (dd, J=7.9, 1.5 Hz, 1H), 7.95 (dd, J=8.1, 1.5 Hz, 1H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 93.9, 125.6, 129.8, 133.4, 141.2, 151.7 |

| IR (KBr, cm⁻¹) | 1522, 1348 (NO₂ stretching) |

| Mass Spectrum (m/z) | 249 (M⁺), 203, 127, 76 |

The presence of the isopropyl group in this compound would be expected to introduce characteristic signals in the ¹H and ¹³C NMR spectra, specifically a septet and a doublet for the isopropyl protons and corresponding signals for the isopropyl carbons.

Properties

IUPAC Name |

4-iodo-2-nitro-1-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJWSXGCZHIFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development

Classical Electrophilic Aromatic Substitution Approaches

Classical methods for the synthesis of 4-iodo-1-isopropyl-2-nitrobenzene rely on the principles of electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The key to a successful synthesis lies in controlling the regiochemistry of the sequential introduction of the nitro and iodo groups.

Regiochemical Control in Nitration and Iodination Sequences

The order of the nitration and iodination steps is critical in directing the substituents to the desired positions on the isopropylbenzene (cumene) ring. The isopropyl group is an ortho-, para-director and an activating group, while the nitro group is a meta-director and a deactivating group. lumenlearning.comlibretexts.org

To achieve the this compound structure, the substituent already present on the ring must direct the incoming electrophile to the correct position.

Multi-Step Conversions from Related Precursors

The synthesis of this compound is a multi-step process that can begin from different starting materials. youtube.comyoutube.comyoutube.com The two primary routes involve either the iodination of an isopropylnitrobenzene or the nitration of an iodo-isopropylbenzene.

One potential pathway begins with the nitration of cumene (B47948). The nitration of cumene primarily yields a mixture of ortho- and para-isopropylnitrobenzene (2-isopropylnitrobenzene and 4-isopropylnitrobenzene). nih.govsciepub.com To synthesize this compound, the next step would be the iodination of 2-isopropylnitrobenzene. The nitro group is a meta-director, and the isopropyl group is an ortho-, para-director. In 2-isopropylnitrobenzene, the positions ortho and para to the isopropyl group are positions 3, 4, and 6. The positions meta to the nitro group are positions 4 and 6. Therefore, iodination would be directed to the 4- and 6-positions.

Direct iodination of aromatic compounds requires an activating agent because iodine itself is a weak electrophile. acsgcipr.orglibretexts.org Oxidizing agents like nitric acid, hydrogen peroxide, or copper salts are often used to generate a more potent iodinating species, effectively I+. libretexts.orgyoutube.com

A common laboratory method for iodination involves the use of iodine in the presence of an oxidizing agent. For instance, a mixture of iodine and nitric acid can be used to introduce an iodine atom onto an activated aromatic ring. youtube.com

An alternative and more direct route involves the nitration of 4-iodocumene (4-iodo-1-isopropylbenzene). In this precursor, the isopropyl group is an ortho-, para-director, and the iodine atom is also an ortho-, para-director. Both substituents will direct the incoming nitro group to the positions ortho to them. In 4-iodocumene, the positions ortho to the isopropyl group are 3 and 5, and the position para is occupied by iodine. The positions ortho to the iodine are 3 and 5. Therefore, nitration of 4-iodocumene would be expected to yield this compound and 4-iodo-1-isopropyl-3-nitrobenzene.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.comsavemyexams.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comsavemyexams.comfrontiersin.org The reaction is generally performed at low temperatures to control the rate of reaction and minimize the formation of byproducts.

Catalytic Synthesis Strategies

Modern synthetic chemistry has seen a rise in the use of catalytic methods, which can offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Halogenation of Aromatic C-H Bonds

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. beilstein-journals.orgrsc.orgyoutube.com This strategy avoids the need for pre-functionalized starting materials and can provide access to isomers that are difficult to obtain through traditional electrophilic substitution.

In the context of synthesizing this compound, a transition metal catalyst could potentially be used to directly iodinate 2-isopropylnitrobenzene at the C4-position. Various transition metals, including palladium, rhodium, ruthenium, and copper, have been shown to catalyze C-H halogenation reactions. beilstein-journals.orgccspublishing.org.cn These reactions often employ a directing group to guide the catalyst to a specific C-H bond. While the nitro group itself is not a strong directing group for many C-H activation catalysts, the development of new catalytic systems is an active area of research. rsc.orguni-rostock.de

For instance, nickel-catalyzed C-H iodination using molecular iodine has been studied, where a directing group on the substrate guides the nickel catalyst to the desired C-H bond for activation and subsequent iodination. rsc.org While not yet specifically demonstrated for 2-isopropylnitrobenzene, this approach represents a potential future direction for the synthesis of this compound with high regioselectivity.

Palladium-Mediated C-I Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon and carbon-heteroatom bonds. While palladium-based catalysts are well-established for various transformations of nitroarenes, such as reductions and cross-coupling reactions, their application in the direct C-H iodination of substrates like 1-isopropyl-2-nitrobenzene (B1583376) is less straightforward. rsc.orgnih.govnih.gov

The direct C-H functionalization of arenes is a highly desirable strategy from a green chemistry perspective as it avoids the pre-functionalization of substrates. However, palladium-catalyzed C-H iodination often requires specific directing groups to achieve high regioselectivity, particularly in complex molecules. For a substrate such as 1-isopropyl-2-nitrobenzene, which lacks a strong chelating directing group, achieving selective iodination at the C4 position via a palladium-catalyzed pathway presents significant challenges. Research in related transition-metal catalysis, such as Ni(II)-catalyzed C-H iodination, underscores the importance of directing centers on the substrate to facilitate the C-H activation step and control the site of halogenation. rsc.org

While general palladium-catalyzed halogenation methods exist, they often suffer from a lack of selectivity with electronically deactivated substrates or require harsh conditions. Therefore, developing a specific and mild palladium-mediated protocol for the C-I bond formation to yield this compound remains an area for further research.

Organocatalytic Systems for Directed Functionalization

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild, non-toxic, and often highly selective transformations. For the iodination of activated aromatic compounds, thiourea-based catalysts have proven particularly effective. organic-chemistry.org This methodology is highly relevant for the synthesis of this compound, as the isopropyl group sufficiently activates the aromatic ring for electrophilic substitution.

A highly regioselective iodination can be achieved using an iodine source like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a thiourea (B124793) catalyst. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution mechanism. The proposed catalytic cycle involves the activation of the iodine source by the thiourea catalyst. The sulfur atom of the thiourea acts as a nucleophile, facilitating the transfer of an electrophilic iodine species ("I+") to the aromatic substrate. organic-chemistry.org Hydrogen bonding between the thiourea N-H protons and the iodine source is believed to be crucial for the catalytic activity. organic-chemistry.org

The inherent directing effects of the substituents on the starting material, 1-isopropyl-2-nitrobenzene, guide the regioselectivity. The strong para-directing nature of the isopropyl group, coupled with its steric bulk, favors the introduction of the iodine atom at the C4 position, leading to the desired product with high selectivity. This organocatalytic approach avoids the use of heavy metals and often proceeds under mild conditions, making it an attractive and environmentally friendly synthetic route. organic-chemistry.org

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. This involves a systematic study of solvents, temperature, and reagent stoichiometry to enhance product yield and minimize side-product formation.

Solvent Effects and Temperature Regimes

The choice of solvent can significantly influence the rate and selectivity of iodination reactions. In the context of thiourea-catalyzed iodination, optimization studies have identified acetonitrile (B52724) as a highly effective solvent, enabling rapid reactions and high yields. organic-chemistry.org Chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂), which have been traditionally used for halogenations, are generally avoided due to environmental concerns. acsgcipr.org The polarity and coordinating ability of the solvent can affect the stability of the catalytic intermediates and the transition state, thereby impacting the reaction outcome.

Temperature is another critical parameter. Organocatalytic reactions often proceed efficiently at or near room temperature, which is advantageous for preventing thermal decomposition of sensitive substrates and reducing energy consumption. For electrophilic aromatic iodinations, maintaining a controlled temperature is key to preventing side reactions, such as the formation of di-iodinated byproducts.

A representative optimization of solvent and temperature for a generic organocatalytic iodination is presented below.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | 12 | 75 |

| 2 | Tetrahydrofuran (THF) | 25 | 12 | 82 |

| 3 | Acetonitrile | 25 | 4 | 95 |

| 4 | Acetonitrile | 0 | 8 | 92 |

| 5 | Acetonitrile | 40 | 2 | 94 |

| Note: This is a representative table based on general principles of organocatalytic iodination. organic-chemistry.org Data is illustrative and not from a specific experiment on this compound. |

Reagent Stoichiometry and Purity Impact

The stoichiometry of the reagents, including the amount of iodinating agent and the catalyst loading, is crucial for achieving high selectivity and conversion. Using a slight excess of the iodinating agent, such as DIH or N-iodosuccinimide (NIS), can drive the reaction to completion. However, a large excess should be avoided to prevent the formation of over-iodinated products.

The catalyst loading in organocatalytic systems is typically low, often in the range of 1-10 mol%, which is sufficient to achieve a high reaction rate without complicating purification. The purity of the starting material, 1-isopropyl-2-nitrobenzene, is also paramount. Impurities could potentially react with the iodinating agent or interfere with the catalyst, leading to lower yields and the formation of undesired byproducts.

The impact of reagent stoichiometry on a model organocatalytic iodination is illustrated in the following table.

| Entry | Iodinating Agent (equiv.) | Catalyst (mol%) | Time (h) | Selectivity (mono:di) | Yield (%) |

| 1 | 1.0 | 5 | 6 | >99:1 | 85 |

| 2 | 1.2 | 5 | 4 | >99:1 | 95 |

| 3 | 1.5 | 5 | 4 | 90:10 | 96 (mixture) |

| 4 | 1.2 | 1 | 10 | >99:1 | 88 |

| 5 | 1.2 | 10 | 2 | >99:1 | 95 |

| Note: This is a representative table based on general principles of organocatalytic iodination. organic-chemistry.org Data is illustrative and not from a specific experiment on this compound. |

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design processes that are environmentally benign and resource-efficient. acsgcipr.org

Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgnih.gov Reactions with high atom economy are inherently less wasteful.

The synthesis of this compound via a direct C-H iodination strategy, as seen in the organocatalytic approach, is highly atom-economical.

Route 1: Organocatalytic C-H Iodination C₉H₁₁NO₂ + C₅H₆I₂N₂O₂ → C₉H₁₀INO₂ + C₅H₇IN₂O₂ (1-isopropyl-2-nitrobenzene + DIH → Product + 1-iodo-5,5-dimethylhydantoin)

The major byproduct is another iodine-containing molecule, which is a significant improvement over traditional methods that generate large amounts of inorganic salt waste.

In contrast, a classical Sandmeyer reaction, which would start from an aminated precursor (e.g., 4-amino-1-isopropyl-2-nitrobenzene), exhibits poor atom economy. This multi-step process involves diazotization using sodium nitrite (B80452) and a strong acid, followed by reaction with an iodide salt like potassium iodide (KI).

Route 2: Hypothetical Sandmeyer Reaction C₉H₁₂N₂O₂ + NaNO₂ + 2H₂SO₄ → [C₉H₁₁N₂O₂]⁺HSO₄⁻ + NaHSO₄ + 2H₂O [C₉H₁₁N₂O₂]⁺HSO₄⁻ + KI → C₉H₁₀INO₂ + N₂ + KHSO₄

This process generates significant inorganic waste (NaHSO₄, KHSO₄) and gaseous nitrogen, resulting in a much lower atom economy. The direct C-H activation approach is clearly superior from a waste minimization standpoint, aligning with the core principles of green chemistry to prevent waste at its source. rsc.org

Development of Reusable Catalytic Systems

The industrial synthesis of substituted nitroaromatic compounds, including this compound, has traditionally relied on stoichiometric reagents and homogeneous catalytic systems. While effective, these methods often generate significant chemical waste, pose environmental hazards, and involve costly and energy-intensive product purification and catalyst recovery steps. google.com In response to these challenges and in alignment with the principles of green chemistry, significant research has focused on the development of reusable heterogeneous catalytic systems. researchgate.netrsc.org These systems, where the catalyst is in a different phase from the reactants, offer simplified product separation, catalyst recycling, and often, enhanced selectivity under milder reaction conditions. researchgate.netkobe-u.ac.jp

The synthesis of this compound can be envisioned through two primary routes: the nitration of 4-iodocumene or the iodination of 2-nitrocumene. The development of reusable catalysts has primarily targeted these key transformation steps.

Reusable Catalysts for Nitration:

The nitration of aromatic compounds is a cornerstone of organic synthesis. The classic method, employing a mixture of nitric acid and sulfuric acid, is highly effective but environmentally problematic due to the large quantities of corrosive and difficult-to-recycle acid waste. google.com Research has therefore pivoted towards solid acid catalysts that can be easily recovered and reused.

Solid acid catalysts such as silica-supported molybdenum (MoO₃/SiO₂) and tungstated zirconia have demonstrated considerable efficacy and reusability in the nitration of various aromatic substrates. For instance, in the regioselective nitration of cumene to produce 4-nitrocumene, a key precursor, MoO₃/SiO₂ catalysts have shown high conversion and selectivity. pku.edu.cn These catalysts function by providing acidic sites that facilitate the formation of the nitronium ion (NO₂⁺) from nitric acid, the key electrophile in the reaction. aakash.ac.in

A significant advantage of these solid acid systems is their recyclability. After a reaction cycle, the catalyst can be recovered by simple filtration, washed, dried, and reused in subsequent batches with minimal loss of activity. This has been demonstrated for various nitration reactions, making the process more economical and sustainable. For example, a grafted hydrophobic solid acid catalyst used for the nitration of benzene (B151609) showed consistent performance over multiple cycles. google.com

Below is a table summarizing the performance of a representative reusable solid acid catalyst in a nitration reaction analogous to a potential step in the synthesis of this compound.

| Catalyst System | Substrate | Conversion (%) | Selectivity for para-isomer (%) | Recycle | Reference |

| MoO₃/SiO₂ | Cumene | 62 | 68 (for 4-nitrocumene) | Up to 5 cycles with marginal loss in activity | pku.edu.cn |

| Grafted Hydrophobic Solid Acid | Benzene | ~100 | 100 (for nitrobenzene) | Efficiently recycled | google.com |

| Hβ Zeolite | Bromobenzene | 85.7 | 91.7 (for p-nitrobromobenzene) | At least 5 cycles |

Interactive Data Table: Reusable Nitration Catalyst Performance

This table illustrates the typical performance of reusable solid acid catalysts in nitration reactions relevant to the synthesis of precursors for this compound.

Reusable Catalysts for Iodination:

The direct iodination of aromatic compounds typically requires an iodinating agent and a catalyst or an oxidizing agent to generate the electrophilic iodine species. The development of reusable catalysts for iodination is an active area of research aimed at replacing traditional methods that may use stoichiometric amounts of reagents.

While specific examples of reusable catalysts for the direct iodination of 2-nitrocumene are not extensively documented, the principles can be extrapolated from systems developed for other aromatic compounds. Heterogeneous catalysts, such as metals or metal oxides supported on materials like silica, alumina, or zeolites, are promising candidates. kobe-u.ac.jp These supported catalysts can facilitate the oxidation of molecular iodine or iodide salts to a more electrophilic form, which can then attack the electron-rich aromatic ring.

For instance, nano-Ag supported on graphitic carbon nitride (g-C₃N₄) has been reported as a highly efficient and recyclable catalyst system for the chlorination, bromination, and iodination of terminal alkynes. mdpi.com The adaptation of such systems for the iodination of nitroaromatics is a logical progression. The catalyst's solid nature allows for easy separation from the reaction mixture and subsequent reuse. mdpi.com

The development of such reusable systems for the iodination step in the synthesis of this compound would offer significant advantages in terms of process efficiency and environmental impact, reducing waste and allowing for a more sustainable manufacturing process.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The substituents already present on the ring govern the rate and regioselectivity of these reactions.

Directing Group Effects of the Nitro and Isopropyl Moieties

The substituents on the benzene ring play a crucial role in directing incoming electrophiles to specific positions. Their effects are broadly categorized as activating or deactivating, and they direct substitution to ortho, para, or meta positions relative to themselves. wikipedia.org

Isopropyl Group: As an alkyl group, the isopropyl moiety is an electron-donating group (EDG). wikipedia.org It donates electron density into the ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself. Such groups are known as "activating groups". vanderbilt.edu Alkyl groups direct incoming electrophiles to the ortho and para positions. youtube.comsavemyexams.com In 4-iodo-1-isopropyl-2-nitrobenzene, the positions ortho (C2, C6) and para (C4) to the isopropyl group are therefore activated.

Nitro Group: The nitro group (-NO2) is a potent electron-withdrawing group (EWG) due to both induction and resonance effects. organicchemistrytutor.comyoutube.com It pulls electron density out of the aromatic ring, making the ring less nucleophilic and thus significantly less reactive towards electrophiles. youtube.com Consequently, the nitro group is a strong "deactivating group". organicchemistrytutor.com Electron-withdrawing groups generally direct incoming electrophiles to the meta position. youtube.comcognitoedu.org This is because the ortho and para positions are significantly destabilized by the proximity of positive charges in the resonance structures of the reaction intermediate. youtube.comyoutube.com

The simultaneous presence of a strongly deactivating, meta-directing nitro group and a weakly activating, ortho/para-directing isopropyl group creates a complex reactivity landscape. vanderbilt.eduorganicchemistrytutor.com

Influence of Iodine on Aromatic Ring Activation

Halogens, including iodine, exhibit a dual nature in electrophilic aromatic substitution. They are considered deactivating groups because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating). organicchemistrytutor.com This means that the benzene ring in this compound is less reactive towards electrophiles than a similar compound without the iodine atom.

However, despite being deactivators, halogens are ortho, para-directors. organicchemistrytutor.com The lone pairs on the iodine atom can help stabilize the carbocation intermediate (the Wheland intermediate) formed during an attack at the ortho or para positions through resonance. This stabilization is not possible for an attack at the meta position. Therefore, the iodine atom at C4 directs incoming electrophiles to its ortho positions (C3 and C5).

It is also important to note that while reactions like chlorination and bromination can proceed with a Lewis acid catalyst, iodination of an aromatic ring typically requires an oxidizing agent (like nitric acid or CuCl2) to convert the unreactive I2 molecule into a more potent electrophilic species, often represented as I+. libretexts.orgjove.commasterorganicchemistry.comorgoreview.com

Regioselectivity and Competitive Pathways

The regioselectivity of an electrophilic attack on this compound is determined by the combined directing effects of the three substituents. The available positions for substitution are C3, C5, and C6.

To predict the outcome, we must analyze the directing influence of each group on the available carbons:

Isopropyl group (at C1): Strongly activates and directs ortho (C6) and para (C4, already substituted).

Nitro group (at C2): Strongly deactivates and directs meta (C6).

Iodo group (at C4): Weakly deactivates but directs ortho (C3, C5).

This leads to a competitive scenario where different substituents favor different positions.

| Substituent (Position) | Type | Directing Effect | Favored Position(s) for Substitution |

|---|---|---|---|

| -CH(CH₃)₂ (C1) | Activating (Ortho, Para-Director) | Ortho | C6 |

| -NO₂ (C2) | Deactivating (Meta-Director) | Meta | C6 |

| -I (C4) | Deactivating (Ortho, Para-Director) | Ortho | C3, C5 |

Analysis of Competitive Pathways:

Position C6: This position is favored by two groups: the activating isopropyl group (ortho) and the deactivating nitro group (meta). The convergence of directing effects, especially from the activating alkyl group, suggests C6 is a highly probable site for substitution.

Positions C3 and C5: These positions are directed by the ortho-directing iodo group. However, they are meta to the activating isopropyl group and ortho/para to the deactivating nitro group, making them less favored than C6. Steric hindrance from the adjacent large iodine atom might also play a role in disfavoring these positions.

Therefore, the most likely outcome for an electrophilic aromatic substitution on this compound is substitution at the C6 position , as it benefits from the directing effects of both the activating isopropyl group and the meta-directing nitro group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient can undergo Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces a leaving group. wikipedia.org This reaction is the conceptual opposite of EAS. masterorganicchemistry.com

Activation by the Nitro Group for Nucleophilic Attack

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. masterorganicchemistry.combyjus.com The nitro group is one of the most powerful activating groups for SNAr. byjus.comyoutube.com Activation is most effective when the EWG is positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

In this compound, the potential leaving group is the iodo substituent at C4. The nitro group is located at the C2 position. This places the activating nitro group para with respect to the C1-C4 axis of the ring, but more importantly, it is ortho to the C1 position and meta to the C4-iodo position. However, considering the substitution pattern, the nitro group at C2 is para to the C5 position and ortho to the C1 position. In the context of an SNAr reaction where iodide is the leaving group (at C4), the nitro group at C2 is meta.

This might suggest poor activation. However, the reaction proceeds via a negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgyoutube.com The stability of this complex is key. When a nucleophile attacks the carbon bearing the iodine (the ipso carbon), the negative charge can be delocalized onto the nitro group through resonance only if the nitro group is ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group is meta to the iodo leaving group, which means it cannot directly stabilize the negative charge of the Meisenheimer complex via resonance. byjus.com While inductive stabilization still occurs, the lack of resonance stabilization makes the SNAr reaction at the C4 position significantly less favorable compared to an isomer where the nitro group is ortho or para to the iodine. byjus.comlibretexts.org

Reactivity of the Iodo Substituent in SNAr Processes

The SNAr mechanism is typically a two-step process: nucleophilic addition to form the Meisenheimer complex, followed by elimination of the leaving group. nih.gov The first step, the attack by the nucleophile, is generally the rate-determining step. masterorganicchemistry.com

This has a significant implication for the reactivity of different halogens as leaving groups. Because the carbon-halogen bond is not broken in the slow step, the bond strength (C-I < C-Br < C-Cl < C-F) is less important than the halogen's ability to activate the ring for the initial attack. More electronegative halogens withdraw more electron density from the ring, making the carbon they are attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Consequently, the typical reactivity order for halogens as leaving groups in SNAr reactions is the reverse of what might be expected based on bond strength. masterorganicchemistry.comnih.gov

| Leaving Group (Halogen) | Relative Rate of Substitution | Reasoning |

|---|---|---|

| -F | Highest | The rate-determining step is the nucleophilic attack. Higher electronegativity polarizes the C-X bond and activates the ring, accelerating the attack. masterorganicchemistry.com |

| -Cl | ↓ | |

| -Br | ↓ | |

| -I | Lowest |

This table reflects the general trend for the addition-elimination SNAr mechanism.

Thus, the iodo substituent in this compound is a relatively poor leaving group in a classic SNAr reaction compared to other halogens, particularly fluorine. nih.gov The combination of a meta-positioned activating group and a suboptimal leaving group suggests that SNAr reactions on this specific compound would proceed slowly, if at all, under standard conditions. However, in concerted SNAr mechanisms, which are less common and typically require specific conditions, the reactivity order can be reversed to I > Br > Cl > F, reflecting the C-X bond strength. nih.gov

Transformations of the Nitro Functional Group

The nitro group is a versatile functional handle, and its transformation is a cornerstone of synthetic strategies involving this compound. The reduction of the nitro group to an amine is a particularly important reaction, providing a gateway to a wide range of further chemical modifications.

The chemoselective reduction of the nitro group in this compound to the corresponding aniline (B41778) (4-iodo-1-isopropyl-2-aminobenzene) is a critical transformation. The primary challenge in this reaction is to reduce the nitro group without causing the reductive cleavage of the carbon-iodine bond (hydrodeiodination). The choice of reducing agent and reaction conditions is therefore crucial to ensure high selectivity. A variety of methods have been developed for the chemoselective reduction of nitroarenes in the presence of other reducible functional groups. scihorizon.com

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. iaea.org Palladium on carbon (Pd/C) is a common catalyst for this transformation. However, in the case of halogenated nitroaromatics, catalytic hydrogenation can lead to the undesired side reaction of dehalogenation. For instance, the catalytic hydrogenation of 2-iodo-1-isopropyl-4-nitrobenzene (B15241044) can result in the removal of the iodine substituent.

To achieve chemoselective reduction of the nitro group while preserving the iodo substituent, modified catalysts or specific reaction conditions are often necessary. The use of catalyst poisons or additives can sometimes suppress dehalogenation. For example, in the hydrogenation of sulfur-containing nitrobenzenes, which presents a similar challenge of catalyst poisoning, modified Pd/C catalysts have been shown to enhance selectivity and stability. researchgate.net While specific studies on the catalytic hydrogenation of this compound are not prevalent, the general principles of chemoselective hydrogenation of halogenated nitroaromatics would apply.

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Catalyst | Hydrogen Source | General Conditions | Potential for Dehalogenation |

| Pd/C | H₂ gas | Mild temperature and pressure (e.g., 70 °C, 1.0 MPa H₂) iaea.org | High |

| Modified Pd catalysts | H₂ gas or transfer hydrogenation reagents | Varied, often with additives to control selectivity researchgate.net | Can be minimized |

Chemical reduction methods often offer better chemoselectivity for the reduction of nitro groups in the presence of halogens compared to catalytic hydrogenation. researchgate.net A variety of reducing agents can be employed for this purpose.

One effective reagent is tetrahydroxydiboron (B82485) (B₂(OH)₄), which has been shown to be a chemoselective reducing agent for nitro groups in the presence of other labile functionalities, including halides. scihorizon.com The reduction is typically carried out in a suitable solvent system, and the process can be adapted for continuous flow chemistry, which offers safety and scalability benefits. scihorizon.com

Other classical chemical reduction methods that are known to be effective for the chemoselective reduction of nitroarenes include the use of metals in acidic or neutral media, such as iron in the presence of ammonium (B1175870) chloride (Fe/NH₄Cl) or zinc dust. scihorizon.comresearchgate.net These methods are generally less prone to causing dehalogenation of aryl iodides compared to catalytic hydrogenation.

Table 2: Selected Chemical Reduction Methods for Nitroarenes

| Reagent | Conditions | Selectivity for Nitro over Iodo | Reference |

| Tetrahydroxydiboron (B₂(OH)₄) | With a catalyst like 4,4'-bipyridine (B149096) in a DMSO/EtOH solvent system scihorizon.com | High | scihorizon.com |

| Iron (Fe) / Ammonium Chloride (NH₄Cl) | Typically in a water/alcohol solvent mixture with heating | High | scihorizon.com |

| Hydrazine monohydrate with FeCl₃·6H₂O catalyst | In water at 100 °C researchgate.net | High | researchgate.net |

While the complete reduction to an amine is the most common transformation, the nitro group of this compound can, in principle, be converted into other nitrogen-containing functionalities through partial reduction or other reactions. The selective reduction of nitroarenes can yield intermediate products such as nitroso, azoxy, and azo compounds, or hydroxylamines, depending on the reducing agent and reaction conditions. scispace.com For instance, the electrochemical reduction of nitrophenols is a known method to obtain different reduction products. researchgate.net While specific examples for this compound are not detailed in the provided search results, the general reactivity patterns of nitroaromatics suggest that such transformations are feasible.

Chemoselective Reduction to Amino Derivatives

Reactions Involving the Isopropyl Side Chain

The isopropyl group attached to the aromatic ring also offers a site for chemical modification, although it is generally less reactive than the nitro group.

The isopropyl side chain can undergo oxidation under strong oxidizing conditions. For the related compound 1-isopropyl-4-nitrobenzene, the isopropyl group can be oxidized to a carboxyl group using a strong oxidizing agent like potassium permanganate (B83412), which would yield 4-nitrobenzoic acid. It is expected that the isopropyl group of this compound would react similarly under strong oxidizing conditions to yield 3-iodo-2-nitrobenzoic acid. The reaction would likely require forcing conditions due to the deactivating effect of the nitro group on the benzene ring.

Table 3: Potential Oxidative Functionalization of the Isopropyl Group

| Reagent | Expected Product | General Conditions |

| Potassium Permanganate (KMnO₄) | 3-Iodo-2-nitrobenzoic acid | Strong oxidizing conditions, likely with heat |

Benzylic Position Reactivity

The carbon atom of the isopropyl group directly attached to the benzene ring is known as the benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because the radical or ionic intermediates that form upon their cleavage are stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comlibretexts.org This inherent reactivity allows for selective functionalization at this site.

Benzylic Bromination: The benzylic position of alkylbenzenes can undergo free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like heat or light. masterorganicchemistry.comchemistrysteps.comchadsprep.com For this compound, this reaction would selectively introduce a bromine atom at the tertiary carbon of the isopropyl group. The reaction proceeds via a benzylic radical intermediate, which is stabilized by the phenyl ring. The use of NBS is crucial as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. libretexts.orgchadsprep.com

Benzylic Oxidation: The benzylic C-H bond can also be oxidized to form a C-O bond. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can cleave the alkyl group entirely, yielding a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.comnih.gov In the case of this compound, which has a tertiary benzylic carbon, oxidation would likely lead to the formation of a ketone or, under harsher conditions, could result in degradation. Milder and more selective methods for benzylic oxidation that can convert benzylic C-H bonds to alcohols or ketones using reagents like IBX (2-iodoxybenzoic acid) or various metal catalysts have also been developed. masterorganicchemistry.comnih.gov These reactions often proceed through radical mechanisms. masterorganicchemistry.com

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for functionalization via transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive electrophiles in these transformations due to the relatively weak C-I bond, making them excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the versatile formation of C-C bonds. The aryl iodide in this compound serves as an excellent coupling partner in several of these named reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki-Miyaura coupling would form a new C-C bond at the C4 position. The presence of the electron-withdrawing nitro group can influence the reaction rate, while the sterically demanding isopropyl group ortho to one of the potential reaction sites may necessitate the use of bulky phosphine (B1218219) ligands to achieve high yields. rsc.orgresearchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Aryl Iodides

| Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | lookchem.com |

| 1-Iodo-2-methylbenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | researchgate.net |

| 1-Iodo-4-methoxybenzene | Phenylboronic acid | Pd/C (0.1) | - | K₂CO₃ | H₂O | 80 | 98 | researchgate.net |

| 2-Iodonitrobenzene | Phenylboronic acid | Pd/BI-DIME (1) | BI-DIME | K₃PO₄ | Toluene | 110 | 94 | researchgate.net |

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base. For this compound, this would allow for the introduction of a variety of vinyl groups. The regioselectivity of the addition to the alkene is primarily controlled by sterics.

Table 2: Examples of Heck Coupling with Substituted Aryl Iodides

| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 80 | 95 | researchgate.net |

| 1-Iodo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ (0.1) | - | NaOAc | DMF | 100 | 98 | researchgate.net |

| Iodobenzene | Cyclohexene | Pd/Al₂O₃ (1.5) | - | Et₃N | DMF | 100 | 81 | researchgate.net |

| 4-Iodoacetophenone | Styrene | [Pd₃]⁺ complex (0.1) | - | K₂CO₃ | DMF | 120 | 98 | researchgate.net |

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a dual catalytic system of palladium and copper(I) iodide, along with a base such as an amine. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed. nih.gov This reaction would enable the synthesis of arylalkynes from this compound. Aryl iodides are the most reactive halides for this transformation. wikipedia.orglibretexts.org

Table 3: Examples of Sonogashira Coupling with Substituted Aryl Iodides

| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | 2 | Dabco | DMF | 80 | 95 | nih.gov |

| 2-Iodothiophene | N-propargyl-Boc-glycine | Pd-L2 complex (30) | - | K₂PO₄ | H₂O | RT | 95 | nih.gov |

| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (1) | 2 | Et₃N | Toluene | 70 | 96 | wikipedia.org |

| 2-Iodoanisole | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | 4 | n-BuNH₂ | Benzene | 70 | 91 | wikipedia.org |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide array of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.org The reaction of this compound with an appropriate organostannane would provide a versatile route to biaryls or vinyl-substituted arenes. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step. researchgate.net

Table 4: Examples of Stille Coupling with Substituted Aryl Iodides

| Aryl Iodide | Organostannane | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Ref |

| 1-Iodo-4-nitrobenzene | Tributyl(phenyl)stannane | PdCl₂(NH₃)₂/Bipyridyl (0.01) | Cationic Bipyridyl | H₂O | 110 | 98 | researchgate.net |

| Iodobenzene | Tributyl(vinyl)stannane | PS-Pd(0) complex (2) | DPPE-functionalized PS | THF | RT | 99 | researchgate.net |

| 4-Iodoacetophenone | Tributyl(4-methoxyphenyl)stannane | Pd(PPh₃)₄ (2) | - | Toluene | 100 | 95 | wikipedia.org |

| Methyl 4-iodobenzoate | Tributyl(2-furyl)stannane | Pd(PPh₃)₄ (1.5) | - | Dioxane | 100 | 97 | wikipedia.org |

Beyond C-C bond formation, the aryl iodide of this compound is a substrate for forming bonds with heteroatoms like nitrogen, oxygen, and sulfur.

C-N Bond Formation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. organic-chemistry.org It has become a premier method for synthesizing arylamines. The reaction of this compound with various amines would yield N-aryl products. The choice of a suitable bulky electron-rich phosphine ligand is critical for achieving high catalytic activity. organic-chemistry.orgnih.gov Recently, methods for the amination of nitroarenes themselves have been developed, where the nitro group acts as the leaving group. nih.govrsc.org

C-O Bond Formation (Ullmann Condensation): The formation of diaryl ethers can be achieved through the copper-catalyzed Ullmann condensation, which couples an aryl halide with a phenol (B47542) or an alcohol. mdpi.comwikipedia.orgorganic-chemistry.org While traditional conditions were harsh, modern methods use various ligands and milder conditions. mdpi.comorganic-chemistry.org This reaction would allow for the synthesis of diaryl ethers from this compound and a phenolic coupling partner.

C-S Bond Formation: Palladium-catalyzed cross-coupling reactions are also effective for the formation of C-S bonds, creating aryl thioethers from aryl halides and thiols. nih.govacs.org These reactions are often rapid, even at room temperature, but can be complicated by the tendency of thiols to poison the palladium catalyst. nih.govacs.org The use of specific mono- or bidentate phosphine ligands can overcome this issue. nih.gov Alternatively, odorless and stable sulfur surrogates can be used. lookchem.comrsc.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involving an aryl halide (Ar-I) consists of three main steps:

Transmetalation / Nucleophilic Attack: In the Suzuki and Stille reactions, the next step is transmetalation. The organoboron or organotin reagent transfers its organic group to the palladium(II) center, displacing the iodide and forming a new diorganopalladium(II) complex. wikipedia.org In the Heck reaction, this step involves the coordination and subsequent migratory insertion of the alkene into the Ar-Pd bond. libretexts.org For C-N, C-O, and C-S couplings, the amine, alkoxide, or thiolate nucleophile coordinates to the palladium center and subsequently forms the new bond, often after deprotonation of the heteroatom by the base. researchgate.netresearchgate.net

Reductive Elimination: This is the final step, where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net This step is often fast, but in some cases, particularly with bulky ligands or substrates, it can become rate-limiting. researchgate.net

Kinetic and computational studies have provided deep insight into these cycles, revealing the importance of ligand dissociation, the potential for different pathways (e.g., associative vs. dissociative transmetalation), and the roles of additives and bases in facilitating specific steps. huji.ac.ilnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 4-Iodo-1-isopropyl-2-nitrobenzene, a suite of one-dimensional and multi-dimensional NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. The substitution pattern on the benzene (B151609) ring—an isopropyl group, a nitro group, and an iodine atom—results in a unique set of chemical shifts and coupling constants for the aromatic protons. The electron-withdrawing nature of the nitro group and the iodine atom, combined with the electron-donating character of the isopropyl group, significantly influences the electronic environment of the aromatic ring. stackexchange.comcore.ac.uk

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the protons of the isopropyl group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the non-equivalent protons. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. Similarly, the ¹³C NMR spectrum would show unique signals for each carbon atom in the molecule.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are indispensable. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, as well as between the methine and methyl protons of the isopropyl group. This allows for the tracing of the connectivity of the proton spin systems. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon atom will show a cross-peak with its attached proton(s). youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, it would show correlations from the isopropyl methine proton to the aromatic carbon it is attached to (C1) and the adjacent aromatic carbons. It would also help in assigning the quaternary carbons (those without attached protons), such as the carbon bearing the nitro group (C2) and the iodine atom (C4), by observing correlations from nearby protons. youtube.com In aromatic systems, the three-bond coupling (³J) is often stronger than the two-bond coupling (²J). youtube.com

A hypothetical table of expected NMR data is presented below, based on known substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (from ¹H at this position) |

| H3 | ~8.0-8.2 | ~125-128 | C1, C2, C4, C5 |

| H5 | ~7.4-7.6 | ~130-133 | C1, C3, C4, C6 |

| H6 | ~7.2-7.4 | ~138-141 | C1, C2, C4, C5 |

| CH (isopropyl) | ~3.0-3.2 | ~34-37 | C1, C(CH₃)₂ |

| CH₃ (isopropyl) | ~1.2-1.4 | ~22-24 | C(CH), C1 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

The spatial arrangement of the substituents, particularly the through-space proximity of different groups, can be investigated using advanced NMR pulse sequences like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

For this compound, a NOESY experiment could, for example, reveal a spatial correlation between the isopropyl methine proton and the aromatic proton at position 6, confirming their proximity on the same side of the benzene ring. This would provide insights into the preferred orientation of the isopropyl group relative to the plane of the aromatic ring.

The substituents on the benzene ring, especially the isopropyl and nitro groups, are not static but can rotate around their single bonds. Variable Temperature (VT) NMR is a powerful technique to study these dynamic processes. rit.edu

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rotation of the isopropyl group is fast on the NMR timescale, the two methyl groups would appear as a single sharp doublet. If the rotation is hindered, upon cooling, the rate of rotation may decrease to a point where the two methyl groups become chemically non-equivalent, leading to the broadening of the signal and its eventual splitting into two separate signals at the coalescence temperature. From the coalescence temperature and the chemical shift difference between the two signals at slow exchange, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. rit.edu This provides quantitative information about the conformational flexibility of the molecule.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. The analysis of these bands allows for the confirmation of the molecular structure. researchgate.net

A table of expected characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (isopropyl) | Stretching | 2970-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| NO₂ | Asymmetric Stretching | ~1530-1550 |

| NO₂ | Symmetric Stretching | ~1340-1360 |

| C-N | Stretching | ~1100 |

| NO₂ | Wagging | ~730-590 |

| C-I | Stretching | ~500-600 |

Note: These are general ranges and the exact positions can be influenced by the electronic effects of the other substituents and the physical state of the sample.

The nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations. researchgate.net The C-I bond, being weaker and involving a heavy atom, will have a stretching vibration at a lower frequency. Aromatic C-H stretching vibrations typically appear as multiple weak peaks in the IR spectrum but can be strong in the Raman spectrum. researchgate.net

Beyond identifying functional groups, vibrational spectroscopy can offer insights into the conformational properties of the molecule. The frequencies and intensities of certain vibrational modes can be sensitive to the rotational positions (conformations) of the isopropyl and nitro groups relative to the benzene ring.

For instance, the frequency of the C-I stretching mode and the out-of-plane bending modes of the aromatic C-H bonds can be influenced by the steric and electronic interactions with the adjacent isopropyl group. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra for different possible conformers of this compound. researchgate.netmdpi.com By comparing the calculated spectra with the experimental IR and Raman spectra, it is possible to deduce the most stable conformation of the molecule in the solid state or in solution.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. For this compound, a detailed mass spectrometric analysis would provide definitive confirmation of its elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS)

Theoretical Exact Mass of this compound (C₉H₁₀INO₂)

| Isotope | Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹²⁷I | 126.904473 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Calculated Exact Mass | 290.97564 |

An experimental HRMS measurement yielding a mass value extremely close to this calculated mass would provide strong evidence for the presence of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to further confirm the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation spectrum is unique to the compound's structure and can be used to piece together its constituent parts. Although specific MS/MS data for this compound is not documented in the searched literature, the analysis would be crucial for confirming the positions of the iodo, isopropyl, and nitro groups on the benzene ring.

Fragmentation Pathways and Isomer Differentiation

The fragmentation pathways of this compound under mass spectrometric conditions can be predicted based on the chemical nature of the substituents and the stability of the resulting fragments. Key fragmentation events would likely include:

Loss of the nitro group (-NO₂): This is a common fragmentation for nitroaromatic compounds.

Loss of the isopropyl group (-CH(CH₃)₂): This would result in a significant fragment ion.

Loss of iodine (-I): The carbon-iodine bond can also cleave to produce a characteristic fragment.

Cleavage of the isopropyl group: Fragmentation within the isopropyl group itself, such as the loss of a methyl radical (-CH₃), is also possible.

The specific masses and relative abundances of these fragment ions would create a unique fingerprint for this compound. This fingerprint would be instrumental in differentiating it from its structural isomers, such as 2-Iodo-1-isopropyl-4-nitrobenzene (B15241044) or 1-Iodo-2-isopropyl-4-nitrobenzene, as the positions of the functional groups would lead to different fragmentation patterns and ion abundances.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions. At present, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, the following sections describe the type of information that would be obtained from such an analysis.

Precise Bond Lengths and Angles

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield a detailed structural model. This would include precise measurements of all bond lengths and angles within the molecule. For instance, the C-I, C-N, N-O, and C-C bond lengths within the aromatic ring and the isopropyl group would be determined with high precision, typically to within a few thousandths of an Ångstrom. Similarly, the bond angles around each atom would be accurately measured, providing a definitive picture of the molecule's geometry. This data is crucial for understanding the steric and electronic effects of the substituents on the benzene ring.

Expected Bond Lengths and Angles (Based on Related Structures)

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| C-I | ~2.10 | C-C-I | ~120 |

| C-N | ~1.45 | C-C-N | ~120 |

| N-O | ~1.22 | O-N-O | ~125 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

Note: These are generalized, expected values, and the actual experimental values would provide more specific insights.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The solid-state packing of this compound molecules in a crystal lattice would be governed by various intermolecular forces. X-ray crystallography would allow for a detailed analysis of these interactions. Of particular interest would be:

Halogen Bonding: The iodine atom, with its electropositive σ-hole, could participate in halogen bonding with the electronegative oxygen atoms of the nitro group on a neighboring molecule (I···O interactions). The distances and angles of these interactions would be precisely determined. Studies on related iodo-nitro-aromatic compounds have shown the significance of such interactions in directing crystal packing. nih.gov

π-π Stacking: The aromatic rings of adjacent molecules could engage in π-π stacking interactions. The analysis would reveal the centroid-to-centroid distance and the slip angle between the stacked rings, indicating the strength and nature of this interaction.

C-H···O and C-H···π Interactions: Weak hydrogen bonds involving the hydrogen atoms of the isopropyl group and the aromatic ring with the oxygen atoms of the nitro group or the π-system of an adjacent ring would also be identified and characterized.

Understanding these non-covalent interactions is fundamental to predicting and controlling the solid-state properties of the material.

Crystal Packing Arrangements and Supramolecular Assembly

Key intermolecular interactions anticipated to play a significant role in the crystal packing of this compound include halogen bonding, hydrogen bonding, and π-π stacking interactions. The presence of an iodine atom, a nitro group, and an isopropyl-substituted benzene ring provides multiple sites for these interactions.

Halogen Bonding: The iodine atom in the molecule is a potential halogen bond donor. It can interact with the oxygen atoms of the nitro group of an adjacent molecule, forming I···O halogen bonds. This type of interaction is a well-documented and significant force in the crystal engineering of halogenated organic compounds. Studies on related structures, such as 2,4-dichloro-1-iodo-6-nitrobenzene, have shown the presence of I···O close contacts that contribute to the formation of sheets in the crystal lattice. researchgate.net

Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are expected to be prevalent. The aromatic protons and the protons of the isopropyl group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group, which are effective acceptors. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal packing. In analogous structures like isomeric iodo-N-(nitrobenzyl)anilines, a combination of C-H···O and N-H···O hydrogen bonds dictates the formation of chains and more complex frameworks. scispace.comnih.gov

The bulky isopropyl group is likely to play a crucial role in the crystal packing. Its steric hindrance may prevent a co-planar arrangement of the molecules, potentially leading to a more complex three-dimensional network. It may also influence the relative orientation of interacting molecules, thereby affecting the strength and nature of the intermolecular forces.

A summary of the potential intermolecular interactions contributing to the supramolecular assembly of this compound is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Halogen Bonding | Iodine (I) | Nitro Oxygen (O) | Formation of chains or sheets |

| Hydrogen Bonding | Aromatic C-H, Isopropyl C-H | Nitro Oxygen (O) | Stabilization of the crystal lattice |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Contribution to crystal cohesion |

It is important to note that this discussion is based on the analysis of related compounds, and definitive confirmation of the crystal packing and supramolecular assembly of this compound would require experimental determination through single-crystal X-ray diffraction.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound, typically recorded using UV-Vis spectroscopy, is expected to exhibit characteristic absorption bands arising from electronic transitions within the molecule. While specific experimental UV-Vis data for this compound is not available in the reviewed literature, the nature of these transitions can be predicted based on the electronic properties of its constituent functional groups.

The electronic spectrum of a nitroaromatic compound is generally characterized by two main types of absorption bands:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the benzene ring. These are typically high-energy transitions, resulting in strong absorption bands in the shorter wavelength region of the UV spectrum. The presence of substituents on the benzene ring, such as the iodo, isopropyl, and nitro groups, will influence the energy of these transitions and the position of the corresponding absorption maxima (λmax).

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from an oxygen atom of the nitro group to a π* antibonding orbital of the aromatic ring. These are lower-energy transitions compared to the π → π* transitions and result in weaker absorption bands at longer wavelengths, often extending into the visible region.

The iodine atom, being a halogen, has both an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M) due to its lone pairs. The nitro group is strongly electron-withdrawing (-I, -M), while the isopropyl group is weakly electron-donating (+I). The combination of these substituents will affect the energy levels of the molecular orbitals and, consequently, the absorption wavelengths.

The conjugation between the nitro group and the benzene ring is a key factor determining the position of the absorption bands. The steric hindrance from the ortho-isopropyl group may cause the nitro group to twist out of the plane of the benzene ring, which would decrease the extent of conjugation. This would likely lead to a hypsochromic shift (blue shift) of the π → π* and n → π* absorption bands compared to a planar analogue.

A qualitative summary of the expected electronic transitions is provided below.

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Nitro-substituted benzene ring | Ultraviolet |

| n → π | Nitro group | Ultraviolet/Visible |

Without experimental data, it is not possible to provide specific λmax values or molar absorptivity coefficients. A theoretical calculation of the UV-Vis spectrum using computational methods such as Time-Dependent Density Functional Theory (TD-DFT) could provide further insights into the electronic transitions of this compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly useful for investigating the electronic properties of medium-sized organic molecules such as 4-Iodo-1-isopropyl-2-nitrobenzene. DFT studies on analogous substituted nitrobenzenes have demonstrated its efficacy in providing reliable data on electronic structure and spectroscopic parameters. For instance, DFT calculations on related molecules like 1,4-dichloro-2-nitrobenzene (B41259) have successfully predicted vibrational frequencies. researchgate.net

The electronic structure of this compound is fundamentally shaped by the interplay of its constituent functional groups: the benzene (B151609) ring, the electron-withdrawing nitro group, the bulky isopropyl group, and the heavy iodine atom. The nitro group significantly influences the electron distribution across the aromatic ring, leading to a polarization of the molecule.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity. In nitroaromatic compounds, the LUMO is typically localized on the nitro group and the benzene ring, indicating these are the primary sites for nucleophilic attack or electron acceptance. The HOMO, conversely, is generally distributed over the aromatic ring, representing the most likely sites for electrophilic attack.

The following table presents hypothetical HOMO and LUMO energy values for this compound, as would be determined by DFT calculations. These values are essential for predicting the compound's behavior in chemical reactions.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Highest Occupied Molecular Orbital |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.4 | Energy difference between HOMO and LUMO |

This interactive table is based on typical values for similar aromatic compounds and illustrates the kind of data generated through DFT.

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the computed spectra with experimental data, the structural assignment of this compound can be verified.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational modes. Each mode corresponds to a specific molecular motion (stretching, bending, etc.) and has a characteristic frequency. These theoretical spectra are invaluable for interpreting experimental vibrational data. For example, the characteristic stretching frequency of the N-O bonds in the nitro group can be precisely calculated.

DFT can be employed to model the reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. This allows for the determination of activation energies and the elucidation of the most probable reaction pathways. For a molecule with multiple reactive sites, this is crucial for predicting regioselectivity and stereoselectivity.

Molecular Dynamics Simulations for Conformational Landscapes

The isopropyl group in this compound introduces conformational flexibility. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the energy barriers between them. MD simulations on related nitrobenzene (B124822) systems have provided insights into the interactions within the catalytic center of enzymes. nih.gov This analysis is key to understanding how the molecule's shape influences its packing in the solid state and its interactions with biological macromolecules.

Quantum Chemical Studies of Reactivity and Selectivity

Beyond DFT, other quantum chemical methods can provide a deeper understanding of the factors governing the reactivity and selectivity of this compound.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orglibretexts.orgyoutube.com

Predicting Reactivity: The energies of the HOMO and LUMO are key indicators of a molecule's electron-donating and electron-accepting abilities, respectively. A high-energy HOMO suggests a good nucleophile, while a low-energy LUMO indicates a good electrophile. The significant HOMO-LUMO gap for this compound suggests high kinetic stability.

Understanding Selectivity: In reactions with multiple possible outcomes, FMO theory can predict the favored product. The reaction will preferentially occur at the atoms where the HOMO or LUMO has the largest lobes, indicating the highest electron density for that orbital. For instance, in an aromatic substitution reaction, the regioselectivity can be rationalized by examining the distribution of the relevant frontier orbital across the benzene ring.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at creating mathematical models that correlate the chemical structure of a compound with its reactivity. uliege.be These models are built upon a diverse set of molecular descriptors, which are numerical representations of a compound's physicochemical properties. uliege.be For nitroaromatic compounds, including this compound, QSRR can be a powerful tool to predict various reactivity parameters, such as thermal stability and toxicity, without the need for extensive experimental testing. nih.govosti.gov

The development of a QSRR model typically involves calculating a wide array of descriptors, which can be categorized as constitutional, topological, geometrical, charge-related, and quantum chemical. nih.gov These descriptors are then used to build a model, often through statistical methods like multiple linear regression, that can predict the reactivity of new compounds with similar structural features. uliege.benih.gov

Detailed Research Findings:

While specific QSRR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on broader classes of nitroaromatic compounds provides valuable insights into the structural features that govern their reactivity.